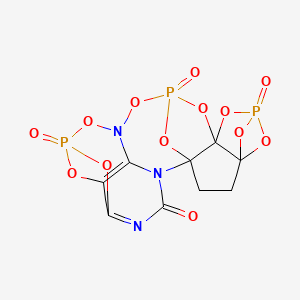

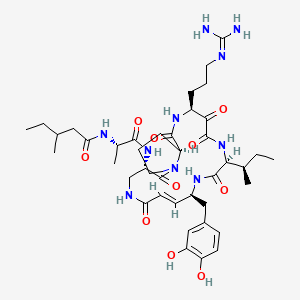

![molecular formula C44H61N11O11S2 B10848037 d[Leu4,Dap8]VP](/img/structure/B10848037.png)

d[Leu4,Dap8]VP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist ein Peptidderivat, das entwickelt wurde, um die Aktivität von natürlichem Vasopressin nachzuahmen, einem Hormon, das an verschiedenen physiologischen Prozessen wie Wasserretention und Blutdruckregulation beteiligt ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D[Leu4,Dap8]VP beinhaltet die Modifikation des natürlichen Vasopressinpeptids an bestimmten Positionen. Die Merrifield-Festphasenmethode wird üblicherweise für die Synthese solcher Peptide verwendet . Diese Methode beinhaltet die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die spezifischen Modifikationen an den Positionen 4 und 8 werden durch die Einarbeitung von Leucin bzw. Diaminopropionsäure erreicht .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet automatisierte Peptidsynthesizer, die große Mengen an Reagenzien und Lösungsmitteln verarbeiten können. Die Reinigung des Endprodukts erfolgt in der Regel durch Hochleistungsflüssigkeitschromatographie (HPLC), um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D[Leu4,Dap8]VP involves the modification of the natural vasopressin peptide at specific positions. The Merrifield solid-phase method is commonly used for the synthesis of such peptides . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific modifications at positions 4 and 8 are achieved by incorporating leucine and diaminopropionic acid, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

D[Leu4,Dap8]VP unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, da Aminosäurereste vorhanden sind, die oxidiert oder reduziert werden können .

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: Reagenzien wie Carbodiimide (z. B. Dicyclohexylcarbodiimid) und Kupplungsmittel (z. B. N-Hydroxysuccinimid) werden üblicherweise verwendet.

Oxidation: Milde Oxidationsmittel wie Wasserstoffperoxid können verwendet werden, um bestimmte Aminosäurereste zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol können verwendet werden, um Disulfidbrücken zu reduzieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptide mit veränderten spezifischen funktionellen Gruppen. Beispielsweise kann die Oxidation von Methioninresten zur Bildung von Methioninsulfoxid führen .

Wissenschaftliche Forschungsanwendungen

D[Leu4,Dap8]VP hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Techniken zur Peptidsynthese und -modifikation verwendet.

Biologie: In der Forschung an Vasopressinrezeptoren und deren physiologischen Rollen eingesetzt.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen im Zusammenhang mit einer Dysregulation von Vasopressin, wie z. B. Diabetes insipidus und bestimmten Herzerkrankungen.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Instrumenten eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Vasopressinrezeptoren, insbesondere an den V1b-Rezeptor, bindet. Diese Bindung aktiviert G-Proteine, die wiederum die Adenylatcyclase aktivieren, was zu einem Anstieg der cAMP-Spiegel führt. Die erhöhten cAMP-Spiegel lösen eine Kaskade von intrazellulären Ereignissen aus, die letztendlich zu den physiologischen Wirkungen führen, die mit Vasopressin verbunden sind, wie z. B. Wasserretention und Vasokonstriktion .

Wirkmechanismus

D[Leu4,Dap8]VP exerts its effects by binding to vasopressin receptors, specifically the V1b receptor. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels trigger a cascade of intracellular events, ultimately resulting in the physiological effects associated with vasopressin, such as water retention and vasoconstriction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

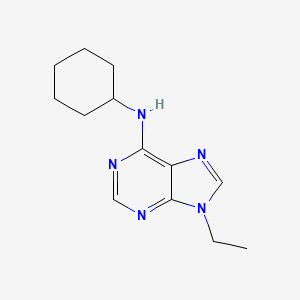

- D[Leu4,Lys8]VP

- D[Cha4,Lys8]VP

- D[Cha4,Dap8]VP

Einzigartigkeit

D[Leu4,Dap8]VP ist aufgrund seiner spezifischen Modifikationen an den Positionen 4 und 8 einzigartig, die eine selektive Agonistenaktivität für den V1b-Rezeptor verleihen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle des V1b-Rezeptors in verschiedenen physiologischen und pathologischen Prozessen .

Eigenschaften

Molekularformel |

C44H61N11O11S2 |

|---|---|

Molekulargewicht |

984.2 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-3-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H61N11O11S2/c1-24(2)17-28-39(61)52-31(20-35(46)57)42(64)54-33(44(66)55-15-6-9-34(55)43(65)53-32(21-45)38(60)48-22-36(47)58)23-68-67-16-14-37(59)49-29(19-26-10-12-27(56)13-11-26)40(62)51-30(41(63)50-28)18-25-7-4-3-5-8-25/h3-5,7-8,10-13,24,28-34,56H,6,9,14-23,45H2,1-2H3,(H2,46,57)(H2,47,58)(H,48,60)(H,49,59)(H,50,63)(H,51,62)(H,52,61)(H,53,65)(H,54,64)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI-Schlüssel |

ZAOGZAMKKBQERK-NXBWRCJVSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CN)C(=O)NCC(=O)N)CC(=O)N |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CN)C(=O)NCC(=O)N)CC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

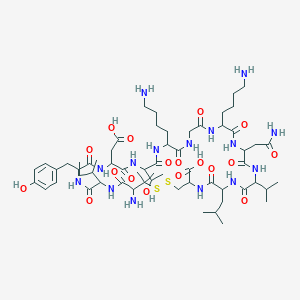

![Cyclo[Ac-Cys-Ile-Phe]-Lys-Tyr-Tyr](/img/structure/B10847959.png)

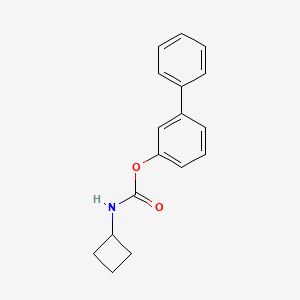

![cyclo-[-Arg-Gly-Asp-Amp23-]](/img/structure/B10847965.png)

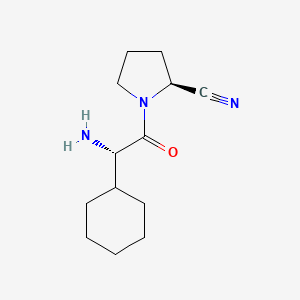

![cyclo-[-Arg-Gly-Asp-Amp26-]](/img/structure/B10847966.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847987.png)

![2-[10-[3-(Diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10848008.png)

![cypate-[(RGD)4-NH2]1](/img/structure/B10848009.png)

![(2R)-2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[[(2S)-2-[[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropyl]amino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B10848014.png)